4-[Amino(phenyl)methyl]benzoic acid;hydrochloride
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Overview
Description
4-[Amino(phenyl)methyl]benzoic acid;hydrochloride is a chemical compound with the molecular formula C14H13NO2·HCl. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in organic synthesis and has potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Catalytic Hydrogenation: One method to prepare 4-[Amino(phenyl)methyl]benzoic acid;hydrochloride involves the catalytic hydrogenation of 4-cyanobenzoic acid.
Amination: Another method includes the amination of 4-chloromethylbenzoic acid or 4-bromomethylbenzoic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation or amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[Amino(phenyl)methyl]benzoic acid;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[Amino(phenyl)methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as an antifibrinolytic agent, it inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots . This action is crucial in controlling excessive bleeding.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid:
4-(Methylamino)benzoic acid: This compound has a methyl group attached to the amino group, which can influence its reactivity and applications.
Uniqueness
4-[Amino(phenyl)methyl]benzoic acid;hydrochloride is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.
Properties
IUPAC Name |
4-[amino(phenyl)methyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17;/h1-9,13H,15H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHKNAFQMHSMOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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